

Protocol for Amikacin Antimicrobial Susceptibility Testing (AST)

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Compound of Interest

Compound Name: *AMikacin (hydrate)*

Cat. No.: *B10818391*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin is a semisynthetic aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. Accurate determination of amikacin susceptibility is crucial for clinical management, infection control, and the development of new antimicrobial agents. This document provides detailed protocols for amikacin antimicrobial susceptibility testing (AST) using three widely recognized methods: broth microdilution, Kirby-Bauer disk diffusion, and gradient diffusion. The protocols and interpretive criteria are based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for amikacin against key bacterial species, as well as the acceptable quality control (QC) ranges for recommended reference strains.

Table 1: Amikacin Interpretive Breakpoints

Organism	Testing Body	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriales	CLSI (M100-Ed33)	MIC (µg/mL)	≤ 4	8	≥ 16
Disk Diffusion (mm)	≥ 20	17-19	≤ 16		
EUCAST	MIC (µg/mL)	≤ 8	-	> 16	
Disk Diffusion (mm)	≥ 18	-	< 18		
Pseudomonas aeruginosa	CLSI (M100-Ed33)	MIC (µg/mL)	≤ 16 (Urine only)	32 (Urine only)	≥ 64 (Urine only)
Disk Diffusion (mm)	≥ 17 (Urine only)	15-16 (Urine only)	≤ 14 (Urine only)		
EUCAST	MIC (µg/mL)	≤ 8	-	> 16	
Disk Diffusion (mm)	≥ 18	-	< 18		
Acinetobacter spp.	CLSI (M100-Ed33)	MIC (µg/mL)	≤ 16	32	≥ 64
Disk Diffusion (mm)	≥ 17	15-16	≤ 14		
EUCAST	MIC (µg/mL)	≤ 8	-	> 16	
Disk Diffusion (mm)	≥ 18	-	< 18		

Note: Breakpoints are subject to change. Users should always consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Amikacin Quality Control (QC) Ranges

QC Strain	Testing Body	Method	Acceptable MIC Range (µg/mL)	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC 25922	CLSI	Broth Microdilution	0.5 - 4	-
	Disk Diffusion	-	19 - 26	-
EUCAST	Broth Microdilution	1 - 8	-	-
	Disk Diffusion	19 - 26	-	-
Pseudomonas aeruginosa ATCC 27853	CLSI	Broth Microdilution	1 - 4	-
	Disk Diffusion	18 - 26	-	-
EUCAST	Broth Microdilution	2 - 8	-	-
	Disk Diffusion	20 - 26	-	-

[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of amikacin in a liquid medium.

Materials:

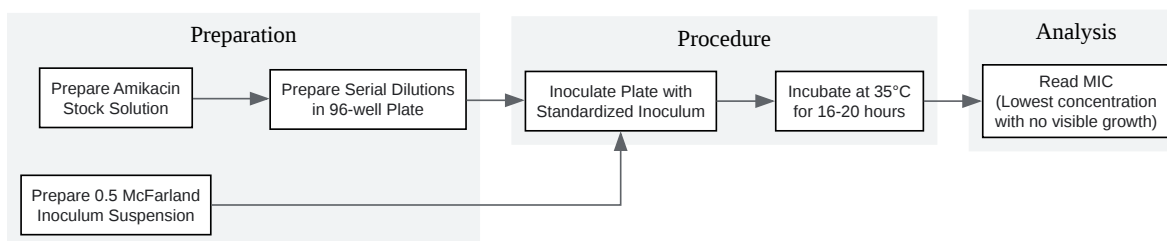
- Amikacin powder, analytical grade
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates

- Test bacterial isolate and QC strains (*E. coli* ATCC® 25922™, *P. aeruginosa* ATCC® 27853™)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Micropipettes and sterile tips
- Incubator (35°C ± 2°C)

Protocol:

- Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable sterile solvent (e.g., water) at a concentration at least 10-fold higher than the highest concentration to be tested.
- Prepare Microtiter Plates:
 - Dispense 50 µL of CAMHB into each well of a 96-well plate.
 - Add 50 µL of the amikacin stock solution to the first well of each row to be tested.
 - Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last well in the dilution series. This will result in a final volume of 50 µL in each well.
 - The last two wells of a row should be reserved for a growth control (no antibiotic) and a sterility control (no bacteria).
- Prepare Inoculum:
 - From a pure, overnight culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).

- Within 15 minutes of preparation, dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
- Inoculate the Plate: Add 50 μ L of the standardized and diluted inoculum to each well (except the sterility control well), bringing the final volume to 100 μ L.
- Incubation: Incubate the microtiter plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth of the organism. This can be determined by visual inspection or using a plate reader.



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Broth Microdilution Workflow

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to amikacin by measuring the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

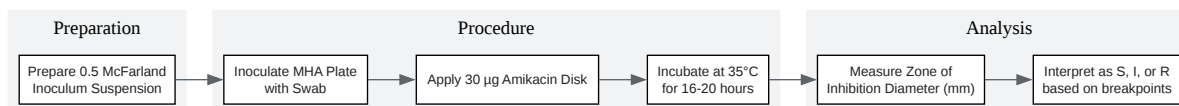
- Amikacin disks (30 μ g)
- Mueller-Hinton agar (MHA) plates (4 mm depth)

- Test bacterial isolate and QC strains (*E. coli* ATCC® 25922™, *P. aeruginosa* ATCC® 27853™)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Sterile cotton swabs
- Forceps or disk dispenser
- Incubator (35°C ± 2°C)
- Ruler or caliper

Protocol:

- Prepare Inoculum:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculate Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
 - Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
- Apply Antibiotic Disks:
 - Aseptically apply the amikacin (30 µg) disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[\[15\]](#)
 - Ensure the disk is in firm contact with the agar by gently pressing down.

- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.



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Kirby-Bauer Disk Diffusion Workflow

Gradient Diffusion Method

This method utilizes a plastic strip impregnated with a predefined gradient of amikacin to determine the MIC.

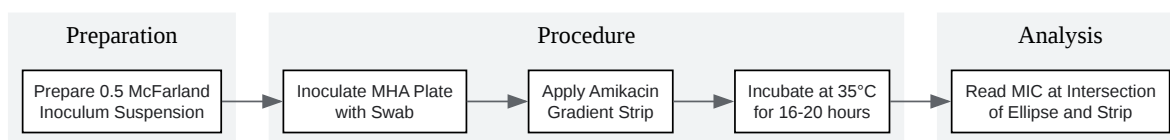
Materials:

- Amikacin gradient diffusion strips (e.g., E-test)
- Mueller-Hinton agar (MHA) plates (4 mm depth)
- Test bacterial isolate and QC strains (*E. coli* ATCC® 25922™, *P. aeruginosa* ATCC® 27853™)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Sterile cotton swabs
- Forceps

- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Protocol:

- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the Kirby-Bauer method.
- Inoculate Agar Plate: Inoculate an MHA plate with the standardized inoculum as described for the Kirby-Bauer method.
- Apply Gradient Strip:
 - Using sterile forceps, carefully place the amikacin gradient strip onto the inoculated agar surface with the MIC scale facing upwards.
 - Ensure the entire length of the strip is in complete contact with the agar surface. Avoid trapping air bubbles underneath the strip.
- Incubation: Invert the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be recorded.[\[16\]](#)[\[17\]](#)
[\[18\]](#)



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